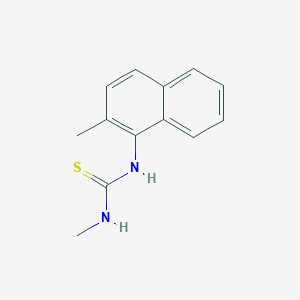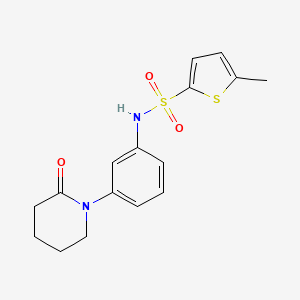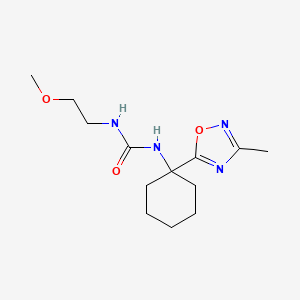
1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, also known as AZD-5718, is a novel chemical compound that has gained significant attention in the field of pharmaceutical research. It is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of fatty acid epoxides. The inhibition of sEH by AZD-5718 has been shown to have various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea involves the inhibition of sEH, which is an enzyme that catalyzes the hydrolysis of EETs to their corresponding diols. EETs are known to have various beneficial effects, including vasodilation, anti-inflammatory, and anti-fibrotic effects. The inhibition of sEH by 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea leads to the accumulation of EETs, which results in the enhancement of these beneficial effects.
Biochemical and Physiological Effects
The inhibition of sEH by 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to have various biochemical and physiological effects. For instance, it has been shown to reduce blood pressure in hypertensive animal models. It has also been shown to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines in various cell types. Additionally, it has been shown to have anti-fibrotic effects, reducing the deposition of collagen in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has several advantages for lab experiments. It is a potent and selective inhibitor of sEH, making it a useful tool for investigating the role of sEH in various biological processes. It is also relatively stable and has good solubility in aqueous solutions, making it easy to work with in vitro experiments. However, like any other chemical compound, it has some limitations. For instance, it may have off-target effects that could complicate the interpretation of experimental results. Additionally, it may have limited bioavailability in vivo, which could limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea. One potential direction is to investigate its therapeutic potential for the treatment of various diseases, including hypertension, inflammation, and fibrosis. Another potential direction is to investigate its potential as a tool for investigating the role of sEH in various biological processes. Additionally, further studies are needed to investigate its pharmacokinetics and pharmacodynamics in vivo, to determine its suitability as a therapeutic agent. Finally, it may be useful to investigate the potential of 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea as a lead compound for the development of other sEH inhibitors with improved pharmacological properties.
Synthesemethoden
The synthesis of 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea involves a multi-step process that starts with the reaction of 3-methyl-1,2,4-oxadiazol-5-amine with cyclohexanone to form the corresponding ketoxime. The ketoxime is then reduced to the corresponding amine, which is subsequently reacted with 1-(2-methoxyethyl)-3-isocyanatocyclohexane to form the final product, 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea. The synthesis of 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been optimized to yield high purity and good yields, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
The inhibition of sEH by 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to have various scientific research applications. For instance, it has been used to investigate the role of sEH in the regulation of blood pressure and vascular function. Studies have shown that the inhibition of sEH by 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea leads to the accumulation of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory effects. This has led to the suggestion that sEH inhibition by 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea may be a potential therapeutic strategy for the treatment of hypertension and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-10-15-11(20-17-10)13(6-4-3-5-7-13)16-12(18)14-8-9-19-2/h3-9H2,1-2H3,(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVCZDMKDXXXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

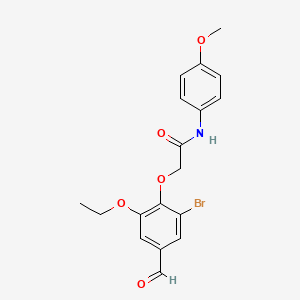
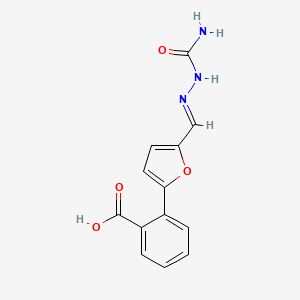
![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2953978.png)
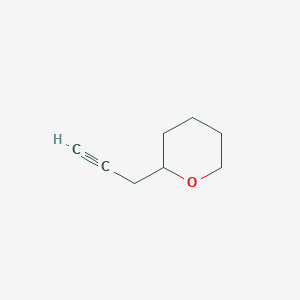
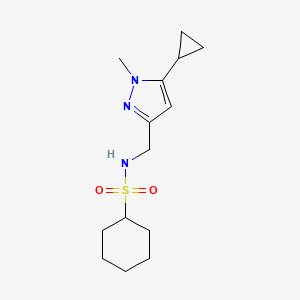
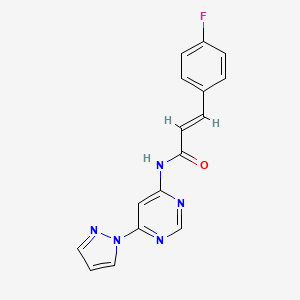
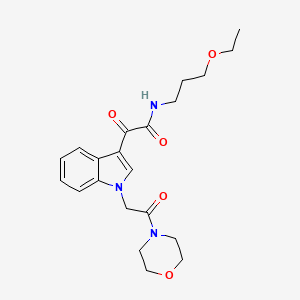
![N-[(4-Chlorophenyl)methyl]-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2953986.png)
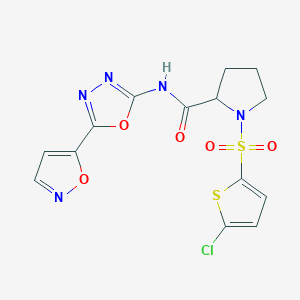
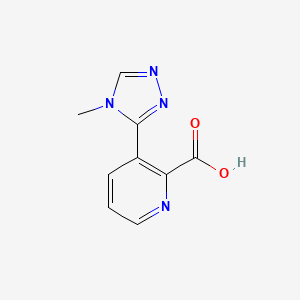
![5-((4-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2953993.png)

